molecular formula C10H18O B14418405 2-Methylnon-2-EN-5-one CAS No. 84352-51-2

2-Methylnon-2-EN-5-one

Cat. No.: B14418405
CAS No.: 84352-51-2
M. Wt: 154.25 g/mol
InChI Key: HGPFCSCPQCITPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylnon-2-EN-5-one is an organic compound with the molecular formula C10H18O. It is a ketone with a nonene backbone, characterized by the presence of a methyl group at the second position and a double bond between the second and third carbon atoms. This compound is also known by other names such as 2-Methyl-2-nonen-4-one .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylnon-2-EN-5-one can be achieved through various organic reactions. One common method involves the aldol condensation of 2-pentanone with 2-methyl-1-butanal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methyl-2-nonyn-5-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at high pressure and temperature. The hydrogenation selectively reduces the triple bond to a double bond, yielding this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylnon-2-EN-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products Formed

Scientific Research Applications

2-Methylnon-2-EN-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylnon-2-EN-5-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-nonen-4-one
  • 2-Methyl-2-nonyn-5-one
  • 2-Methyl-2-nonanol

Uniqueness

2-Methylnon-2-EN-5-one is unique due to its specific structural features, including the position of the methyl group and the double bond. These structural characteristics confer distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

84352-51-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-methylnon-2-en-5-one

InChI

InChI=1S/C10H18O/c1-4-5-6-10(11)8-7-9(2)3/h7H,4-6,8H2,1-3H3

InChI Key

HGPFCSCPQCITPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.